molecular formula C6H14ClNO2 B555795 Ethyl 2-amino-2-methylpropanoate hydrochloride CAS No. 17288-15-2

Ethyl 2-amino-2-methylpropanoate hydrochloride

Cat. No.: B555795
CAS No.: 17288-15-2
M. Wt: 167.63 g/mol
InChI Key: YREPHXXOTHNLEV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of 2-amino-2-methylpropanoic acid, commonly known as alpha-aminoisobutyric acid. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-methylpropanoate hydrochloride typically involves the esterification of 2-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-2-methylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of amino acid metabolism and protein synthesis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-amino-3-methylbutanoate hydrochloride
  • Ethyl 2-amino-2-phenylpropanoate hydrochloride
  • Ethyl 2-amino-2-ethylpropanoate hydrochloride

Comparison: Ethyl 2-amino-2-methylpropanoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity due to the presence of the methyl group, which can influence its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

ethyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREPHXXOTHNLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625031
Record name Ethyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-15-2
Record name Alanine, 2-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-amino-2-methylpropanoic acid (165 g) in ethanol at 0° C. was saturated with hydrogen chloride gas. The mixture was heated at reflux for 4 hours and the solvent was evaporated under reduced pressure to give ethyl 2-amino-2-methylpropanoate hydrochloride as a white solid. Sodium carbonate (100 g) was slowly added to a suspension of the solid in water followed by 40% aqueous formaldehyde solution (150 g) and the suspension was stirred for 3 hours. The mixture was extracted with ether, the organic solution was washed with water, dried (magnesium sulphate) and solvent evaporated under reduced pressure to give ethyl 2-(N-methyleneamino)-2-methylpropanoate (137.8 g) in equilibrium with its trimer 1,3,5-tri(1-ethoxycarbonyl-1-methylethyl)hexahydrotriazine as a colourless oil, IR (liquid film) 2980(s), 1725(vs), 1250(s), 1140(vs).
Quantity
165 g
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Synthesis routes and methods II

Procedure details

This was synthesised according to Standard Procedure 1, using 2-amino-isobutyric acid (5.102 g, 48.49 mmol) with thionyl chloride (11.772 g, 98.95 mmol, 7.2 mL) and anhydrous ethanol (29 mL). The product was isolated as a white solid (7.159 g, yield 86.3%).
Quantity
5.102 g
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reactant
Reaction Step One
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7.2 mL
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reactant
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29 mL
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reactant
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Name
Yield
86.3%

Synthesis routes and methods III

Procedure details

Ethanol (400 L) was added to 2-aminoisobutyric acid (22.0 Kg). Thienyl chloride (30 Kg) was added to the mixture, maintaining the temperature at 5.40° C. The mixture was heated to reflux and stirred for a period of 4 to 6 hours. The reaction mixture was cooled to 5.40° C. The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L.
Quantity
30 kg
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reactant
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22 kg
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reactant
Reaction Step Two
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400 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethanol (395 L) was added to 2-aminoisobutyric acid (79 Kg) and the mixture stirred at 20° C. Thionyl chloride (91.2 Kg) was added, maintaining the temperature at 540° C. The mixture was heated to reflux and stirred for 6 hours. The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours. The mixture was cooled to 45-50° C. and methyl tert-butyl ether (395 L) was added. The mixture was cooled to 0-5° C. and stirred for 1 hour. Material was isolated by filtration and washed with methyl tert-butyl ether (160 L) pre-cooled to 0-5° C., then dried in vacuo at 30-40° C. to give ethyl-2-aminoisobutyrate hydrochloride (105.5 Kg) with 86.2% purity in 71% yield (based on active).
Quantity
91.2 kg
Type
reactant
Reaction Step One
Quantity
79 kg
Type
reactant
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395 L
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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